The synthesis of dorzolamide hydrochloride involves several key steps:
The process typically requires careful control of temperature and pH to optimize yield and purity. For instance, the sulfonylation step is conducted at temperatures between -10°C to 25°C for durations ranging from 2 to 24 hours .
The molecular formula for dorzolamide hydrochloride is . Its structure features a thieno[2,3-b]thiopyran core with various functional groups including sulfonamide and hydroxyl groups. The compound's stereochemistry plays a crucial role in its biological activity, as specific configurations can influence its interaction with carbonic anhydrase enzymes.
Dorzolamide hydrochloride participates in several chemical reactions that are critical for its synthesis and functionality:
These reactions are characterized by specific conditions such as solvent choice (often polar aprotic solvents) and temperature control.
Dorzolamide hydrochloride exerts its pharmacological effects primarily through the inhibition of carbonic anhydrase II, an enzyme critical for bicarbonate ion formation in the eye. By inhibiting this enzyme, dorzolamide decreases bicarbonate concentration, leading to reduced aqueous humor secretion and consequently lowering intraocular pressure.
Dorzolamide hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and stability in pharmaceutical formulations.
Dorzolamide hydrochloride has significant applications in clinical settings:
Dorzolamide hydrochloride, chemically designated as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a stereochemically complex molecule with two chiral centers that define its pharmacological activity. The absolute configuration at the C4 and C6 positions is exclusively S, resulting in a cis-fused bicyclic system where the ethylamino group at C4 and the methyl group at C6 occupy equatorial positions relative to the thiopyran ring [1] [7]. The molecular structure features a fused thienothiopyran scaffold with a sulfonamide moiety (–SO₂NH₂) at C2 and a secondary amine at C4, protonated as hydrochloride salt for enhanced solubility. X-ray crystallographic analysis reveals that the thiopyran ring adopts a half-chair conformation, while the thiophene ring is planar, facilitating optimal interaction with carbonic anhydrase II's amphiphilic binding pocket [7]. The stereoselectivity is critical: the (4R,6R) enantiomer (Impurity A) exhibits <1% of the carbonic anhydrase inhibitory activity of the (4S,6S) form, underscoring the structure-activity relationship [5] [8]. Intramolecular hydrogen bonding between the sulfonamide oxygen and the N–H of the ethylamino group stabilizes the bioactive conformation [7].
Table 1: Fundamental Structural Characteristics of Dorzolamide Hydrochloride
Property | Specification |
---|---|
Systematic Name | (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride |
Molecular Formula | C₁₀H₁₇ClN₂O₄S₃ |
Molecular Weight | 360.90 g/mol |
CAS Registry Number | 130693-82-2 |
Chiral Centers | C4 (S), C6 (S) |
Key Functional Groups | Sulfonamide (–SO₂NH₂), secondary amine (–NH–), thiopyran dioxide, thiophene |
The industrial synthesis of dorzolamide hydrochloride is a multi-step enantioselective process centered on constructing the cis-fused [3.3.0] octane core with precise stereocontrol. The canonical route begins with the resolution of racemic trans-4-hydroxy-6-methylthiopyran via diastereomeric salt formation using chiral amines like dehydroabietylamine, yielding the (4R,6S)-enantiomer as the key intermediate [7]. Subsequent mesylation and nucleophilic displacement with ethylamine introduces the ethylamino group with inversion at C4, establishing the (4S,6S) configuration. A critical advancement involves the regioselective oxidation of the thioether bridge to sulfone without over-oxidation of the thiophene ring. Process patents disclose optimized conditions using hydrogen peroxide (30%) in acetic acid/sulfuric acid mixtures at 45–50°C, achieving >95% conversion with <0.5% sulfoxide byproduct [1]. Alternatively, catalytic systems like sodium tungstate/H₂O₂ or tert-butyl hydroperoxide with 1,7-phenanthroline ligands enhance selectivity [1].
Final step salt formation is achieved by treating dorzolamide free base with HCl in ethyl acetate, yielding the hydrochloride salt with high purity (99.8%) and optical integrity ([α]D = -8.3° in methanol) [3] [6]. Process refinements focus on solvent selection: replacing chloroform with ethyl acetate reduces genotoxic impurities, while crystallization from acetonitrile/water mixtures ensures uniform particle size distribution [1] [3]. The overall yield for commercial processes exceeds 40%, a significant improvement from early routes (<15%).
Table 2: Key Oxidation Methods for Thiopyran Sulfone Synthesis
Oxidant System | Conditions | Yield | Key Impurities | Advantages |
---|---|---|---|---|
H₂O₂/H₂SO₄ (2:1) in acetic acid | 45–50°C, 8 h | 92% | Sulfoxide (<0.5%) | Cost-effective, high conversion |
tert-Butyl hydroperoxide with 1,7-phenanthroline | Acetonitrile, 60°C, 12 h | 88% | Ketone (1.2%) | Milder conditions |
Na₂WO₄·2H₂O (cat.)/H₂O₂ | Methanol/H₂O (3:1), 25°C, 24 h | 85% | Over-oxidized sulfone (0.8%) | Eco-friendly, low temperature |
SeO₂/H₂O₂ | Dioxane, reflux, 6 h | 78% | Selenides (traces) | Rapid kinetics |
Dorzolamide hydrochloride exhibits pH-dependent solubility and stability, critical for formulation design. It is freely soluble in water (≥100 mg/mL at 25°C), methanol, and ethanol but insoluble in lipophilic solvents like diethyl ether or hexane [1] [6]. Solubility peaks at pH 5.0–6.0 (12.5% w/v) due to zwitterionic character, dropping sharply at physiological pH (7.4) to <0.1 mg/mL, which limits corneal penetration but enables reservoir formation in ocular tissues [4] [7]. Solid-state stability studies indicate that the compound is hygroscopic, requiring storage under nitrogen at 2–8°C. Degradation accelerates under acidic (pH <4) or alkaline (pH >8) conditions, with Arrhenius modeling predicting a shelf-life of 36 months at 25°C when protected from light [1].
Crystallographic analyses identify two polymorphic forms. Form I (commercial) is orthorhombic (P2₁2₁2₁), with unit cell parameters a = 7.21 Å, b = 10.98 Å, c = 17.43 Å, featuring a hydrogen-bonded dimer between the protonated amine and sulfonamide oxygen of adjacent molecules [3]. This lattice imparts high thermal stability (melting point = 268–270°C with decomposition). Form II, obtained from isopropanol, is metastable and converts to Form I above 40°C. The hydrochloride salt’s intrinsic dissolution rate (0.72 mg/cm²/min at pH 5.6) is optimal for sustained ocular delivery [4].
Table 3: Solubility Profile of Dorzolamide Hydrochloride
Solvent System | Solubility (mg/mL, 25°C) | Notes |
---|---|---|
Water | 100 | pH-dependent; maximal at pH 5.6 |
Methanol | 85 | Suitable for recrystallization |
Ethanol | 78 | Used in purification |
Ethyl acetate | 0.3 | Preferred for salt formation |
Acetonitrile | 1.2 | Limits hydrate formation |
Chloroform | <0.1 | Not recommended due to toxicity concerns |
Impurities in dorzolamide hydrochloride arise from stereochemical imperfections, synthetic byproducts, or degradation, with stringent controls mandated at ≤0.15% for individual impurities. The primary process-related impurities include:
Degradation impurities include the sulfonamide dimer (CAS 199734-72-0), formed through oxidative coupling, and the 4-keto derivative (CAS 120279-88-1), arising from air oxidation at C4 [5]. Accelerated stability studies (40°C/75% RH, 6 months) reveal that thermal stress induces deethylation (Impurity D, 0.12%), while photoexposure (1.2 million lux·h) promotes sulfonamide hydrolysis to sulfonic acid (0.08%) [2]. Quantification employs reverse-phase HPLC with charged aerosol detection, using a phenylhexyl column (USP method L1) and gradient elution with phosphate buffer (pH 3.0)/acetonitrile [5].
Table 4: Major Identified Impurities in Dorzolamide Hydrochloride
Impurity Designation | Chemical Name | CAS Number | Origin | Molecular Formula |
---|---|---|---|---|
Impurity A | (4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | 122028-36-8 | Stereochemical contamination | C₁₀H₁₇ClN₂O₄S₃ |
Impurity B | rac-cis Dorzolamide | 120279-90-5 | Incomplete epimerization | C₁₀H₁₆N₂O₄S₃ |
Impurity C | N-Desethyl-N-(2-boronoethyl) Dorzolamide Hydrochloride | Not assigned | Boronic acid side reaction | C₁₀H₁₈BClN₂O₆S₃ |
Impurity D | (4S,6S)-4-Amino-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulphonamide 7,7-dioxide | 164455-27-0 | Acid-catalyzed dealkylation | C₈H₁₃ClN₂O₄S₃ |
Sulfonamide Dimer | Dorzolamide N-Sulfonamide Dimer | 199734-72-0 | Oxidative coupling | C₂₀H₂₉N₃O₈S₆ |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: